molecular formula C20H17N3O4S B2911444 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 846065-09-6

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2911444
CAS No.: 846065-09-6
M. Wt: 395.43
InChI Key: WCTZBFFGZUDHSY-UHFFFAOYSA-N
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Description

Evolution of Benzofuran-Pyrimidine Hybrid Compounds in Medicinal Chemistry

Benzofuran-pyrimidine hybrids have emerged as a pivotal class of compounds in drug discovery due to their synergistic pharmacological properties. The benzofuran moiety, characterized by a fused benzene and furan ring, has been extensively studied for its antimicrobial, antioxidant, and anti-inflammatory activities. Early work in the 2000s demonstrated that benzofuran derivatives could inhibit DNA gyrase B, a critical enzyme in bacterial DNA replication, with compound 9 from a 2024 study showing an IC50 of 9.80 µM against E. coli gyrase B, rivaling ciprofloxacin. Parallel advancements in pyrimidine chemistry revealed its utility as a hydrogen-bonding scaffold capable of interacting with enzymatic active sites, particularly in anticancer and antiviral therapies.

The fusion of benzofuran and pyrimidine rings marked a significant leap in heterocyclic drug design. A landmark 2013 study detailed a catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines, which exhibited antitumor activity by disrupting tubulin polymerization. Subsequent innovations, such as the 2024 development of benzofuran–pyrazole–pyrimidine trihybrids, further underscored the versatility of these frameworks in targeting multidrug-resistant pathogens. These hybrids leverage the planar aromaticity of benzofuran for DNA intercalation and the pyrimidine ring’s capacity for enzymatic inhibition, creating multitarget agents.

Historical Development of Thioether-Linked Heterocyclic Acetamides

Thioether linkages, characterized by a sulfur atom bridging two carbon groups, have long been recognized for their role in enhancing drug bioavailability and target affinity. The incorporation of thioether groups into acetamide derivatives gained traction in the 2010s as a strategy to improve metabolic stability and membrane permeability. For instance, 2-mercapto-benzofuro-pyrimidine derivatives synthesized in 2024 demonstrated enhanced antibacterial efficacy against Gram-positive and Gram-negative strains, attributed to the thioether’s ability to coordinate with bacterial metalloenzymes.

The structural evolution of thioether-linked acetamides reached a milestone with the introduction of benzofuro[3,2-d]pyrimidin-4-ylthio groups. This modification, as seen in 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide, combines the electron-rich benzofuran-pyrimidine system with the lipophilic thioether bridge, optimizing interactions with hydrophobic protein pockets. Early synthetic routes, such as the condensation of 2-hydroxy-5-nitro-1-benzonitrile with haloketones, laid the groundwork for systematic derivatization. By 2025, methodologies had advanced to include one-pot reactions using sodium hydroxide and chloroacetic acid, enabling efficient production of sulfanyl acetic acid derivatives with yields exceeding 80%.

Research Significance and Current Scientific Interest

The convergence of benzofuran-pyrimidine hybrids and thioether acetamides in this compound addresses critical gaps in antimicrobial and anticancer drug development. With antibiotic resistance projected to cause 10 million annual deaths by 2050, compounds exhibiting dual inhibition of bacterial gyrases and topoisomerases are urgently needed. Molecular docking studies of analogous structures reveal strong binding to E. coli gyrase B’s ATP-binding pocket, driven by π-π stacking between the benzofuran ring and Tyr109 and hydrogen bonding with Asp73.

Current research prioritizes structural optimization to amplify these effects. For example, the 2,4-dimethoxyphenyl substituent in the acetamide moiety enhances solubility and modulates electron distribution, potentially reducing off-target interactions. Meanwhile, the thioether bridge’s role in facilitating redox-mediated activation is under investigation, with preliminary data suggesting it may potentiate reactive oxygen species generation in cancer cells. These attributes position the compound as a template for next-generation therapeutics, bridging traditional heterocyclic chemistry with modern computational drug design.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-12-7-8-14(16(9-12)26-2)23-17(24)10-28-20-19-18(21-11-22-20)13-5-3-4-6-15(13)27-19/h3-9,11H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZBFFGZUDHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound increases electron-donating capacity compared to the 4-methoxyphenyl analog . The 3,5-dimethylphenyl variant (XLogP3 = 4.5) is more lipophilic, suggesting better membrane permeability but poorer aqueous solubility .
  • Core Modifications: Replacement of the benzofuropyrimidin core with a pyrimidinone-benzothiazole system (Compound 18) introduces a trifluoromethyl group, which may enhance metabolic stability and kinase inhibition .

Biological Activity

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining benzofuran and pyrimidine moieties, which may contribute to its diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O4S. Its structure includes a benzofuro[3,2-d]pyrimidine core linked to a dimethoxyphenylacetamide group. The presence of the thioether linkage is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play critical roles in cellular signaling pathways. For instance, it may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in insulin signaling and other metabolic processes .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Its structural components allow it to bind effectively to cancer-related targets, potentially leading to therapeutic applications in oncology .

Biological Activity Data

The biological activities of this compound have been evaluated through various assays. Below is a summary table highlighting key findings:

Activity Tested Concentration Effect Observed Reference
Enzyme Inhibition10 µM24% inhibition of glucose uptake
Antimicrobial (E. coli)50 µg/mLSignificant growth inhibition
Cytotoxicity (Cancer Cells)IC50 = 15 µMInduction of apoptosis

Case Studies

  • Antidiabetic Effects : In vivo studies on diabetic rat models demonstrated that the compound improved insulin sensitivity and reduced blood glucose levels. This effect was linked to enhanced expression of insulin signaling genes such as IRS1 and Akt .
  • Antibacterial Screening : A series of derivatives were screened for antibacterial activity against common pathogens. The results indicated that modifications in the phenyl ring significantly influenced efficacy, with certain substitutions leading to enhanced activity against resistant strains .
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle modulation .

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